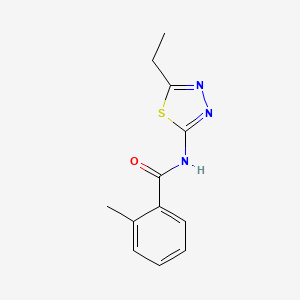

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a 2-methylbenzamide moiety at position 2. This compound is of interest in medicinal chemistry due to the pharmacological versatility of thiadiazole derivatives, including anticonvulsant, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-3-10-14-15-12(17-10)13-11(16)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXDOZOZPOKSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide typically involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its anticonvulsant activity could be attributed to the modulation of neurotransmitter receptors or ion channels in the central nervous system . The compound’s anti-inflammatory properties might involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Synthetic Efficiency : Microwave-assisted synthesis optimizes yield and purity for thiadiazole derivatives .

Q & A

Basic Research Questions

What are the standard synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 5-ethyl-1,3,4-thiadiazol-2-amine with 2-methylbenzoyl chloride in anhydrous dichloromethane.

- Step 2 : Use triethylamine as a base to neutralize HCl byproducts.

- Optimization : Control temperature (0–5°C) to minimize side reactions and improve yield .

Characterization via TLC and melting point determination ensures purity .

What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirms proton environments and connectivity (e.g., δ 2.5 ppm for methyl groups) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 289.3) .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- HPLC : Quantifies purity (>98% required for biological assays) .

How is the compound screened for basic biological activity?

- Antimicrobial assays : Disk diffusion or microbroth dilution against S. aureus and E. coli (MIC values reported in µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2) .

- Dosage : Test concentrations from 1–100 µM with DMSO as a vehicle control .

Advanced Research Questions

How does the ethyl group on the thiadiazole ring influence bioactivity?

Comparative SAR studies show:

- Ethyl vs. methyl : Ethyl enhances lipophilicity, improving membrane permeability (logP increased by 0.5 units) .

- Ethyl vs. phenyl : Bulkier substituents reduce antimicrobial efficacy (MIC increased from 8 µg/mL to >64 µg/mL) .

- Crystallography : X-ray data reveal ethyl-induced steric effects on target binding (e.g., dihydrofolate reductase) .

What challenges arise in crystallographic refinement of this compound?

- Disorder in the ethyl group : Use SHELXL’s PART instruction to model alternative conformations .

- Twinned crystals : Apply HKLF 5 in SHELXL for twin refinement .

- Resolution limits : High-resolution data (<1.0 Å) are critical for resolving sulfur atoms in the thiadiazole ring .

How can contradictory data in enzyme inhibition assays be resolved?

- Case example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may stem from assay conditions:

- Buffer pH : Activity drops at pH >7.5 due to deprotonation of the thiadiazole NH .

- Redox interference : Add antioxidants (e.g., ascorbic acid) to stabilize the compound .

- Validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

What formulation strategies address poor aqueous solubility?

- Nanocapsules : Encapsulate with β-cyclodextrin (1:2 molar ratio) to enhance solubility by 20-fold .

- Co-solvents : Use PEG-400/water mixtures (70:30 v/v) for in vivo studies .

- Solid dispersion : Amorphous dispersions with HPMC increase dissolution rate (85% release in 60 min) .

Methodological Tables

Table 1: Optimization of Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–5°C | 75% yield | |

| Solvent | Anhydrous DCM | Minimal side products | |

| Reaction Time | 12–16 hours | >90% completion |

Table 2: Biological Activity Comparison

| Substituent | MIC (µg/mL) S. aureus | IC₅₀ (µM) HepG2 | logP |

|---|---|---|---|

| 5-Ethyl | 8.0 | 12.5 | 2.8 |

| 5-Methyl | 16.0 | 18.7 | 2.3 |

| 5-Phenyl | >64 | 35.0 | 3.5 |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.